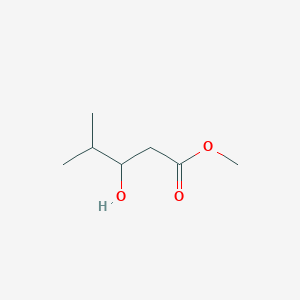
Methyl 3-hydroxy-4-methylpentanoate
Übersicht
Beschreibung
“Methyl 3-Hydroxy-4-methylpentanoate” is an intermediate in synthesizing 3-Hydroxy-4-methylpentanoic Acid . It is also known as the methyl ester of 3-Hydroxy-4-methylpentanoic acid . It has a molecular formula of C7H14O3 .
Synthesis Analysis
“Methyl 3-Hydroxy-4-methylpentanoate” is synthesized from 3-Hydroxy-4-methylpentanoic Acid . It can be used to prepare 1,3-Polyol arrays via stereoselective rearrangement .Molecular Structure Analysis
The molecular structure of “Methyl 3-Hydroxy-4-methylpentanoate” consists of 7 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . It has a molecular weight of 146.184 Da .Chemical Reactions Analysis
“Methyl 3-Hydroxy-4-methylpentanoate” is an intermediate in synthesizing 3-Hydroxy-4-methylpentanoic Acid . It can be used to prepare 1,3-Polyol arrays via stereoselective rearrangement .Wissenschaftliche Forschungsanwendungen
Directed Homogeneous Hydrogenation
Methyl 3-hydroxy-4-methylpentanoate has been studied in the context of directed homogeneous hydrogenation, demonstrating its potential in producing various chemical products. This process involves the use of metal-catalyzed reactions, particularly with rhodium, to achieve selective hydrogenation. The study highlights its role in creating intermediates like methyl 3-hydroxy-2-methylenepentanoate and byproducts such as S-(−)-methyl 3-hydroxy-2-methylenepentanoate (Brown, Evans, & James, 2003).
Renewable γ-Valerolactone Conversion
Research on the conversion of renewable γ-valerolactone to acyclic biobased products, such as 4-hydroxy-methylpentanoate and 4-methoxy-methylpentanoate, reveals the potential of methyl 3-hydroxy-4-methylpentanoate in sustainable chemistry. This process, involving dimethylcarbonate in acid conditions, emphasizes greener chemical technologies and has been implemented in continuous flow (Caretto, Bortoluzzi, Selva, & Perosa, 2016).
Organoleptic Properties in Perfumery
The compound's organoleptic properties, particularly in the context of perfumery, have been explored. Methyl 3-hydroxy-4-methylpentanoate contributes distinct organoleptic characteristics, including walnut, fruity, and camphoraceous notes, which are valuable in the creation of new perfumery ingredients (Snowden, Grenno, & Vial, 2005).
Allylindation in Aqueous Media
This compound plays a crucial role in allylindation reactions in aqueous media, showcasing its utility in creating methyl 3-(hydroxymethyl)-4-methyl-2-methylenepentanoate. These reactions demonstrate the compound's versatility in synthesizing various chemical structures (Bennett & Paquette, 2003).
Safety And Hazards
The safety data sheet for a similar compound, “Methyl 3-Hydroxy-4,4-dimethylpentanoate”, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Eigenschaften
IUPAC Name |
methyl 3-hydroxy-4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-5(2)6(8)4-7(9)10-3/h5-6,8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUDWDUEXPJHRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336984 | |
| Record name | Methyl 3-hydroxy-4-methylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxy-4-methylpentanoate | |
CAS RN |
65596-31-8 | |
| Record name | Methyl 3-hydroxy-4-methylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



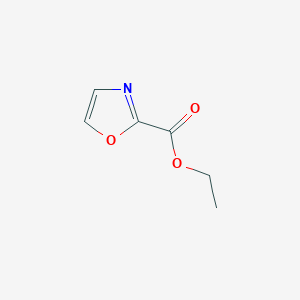
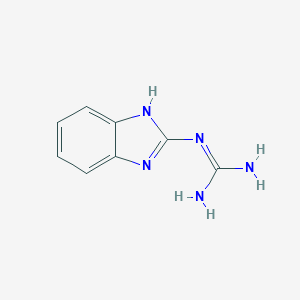
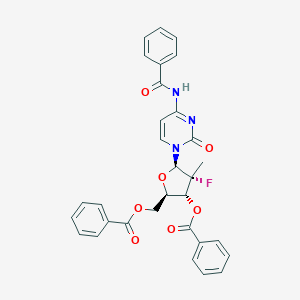
![[4-Chloro-3-(trifluoromethyl)phenyl]hydrazine](/img/structure/B109249.png)
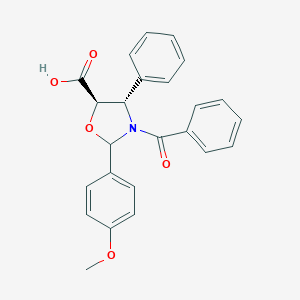
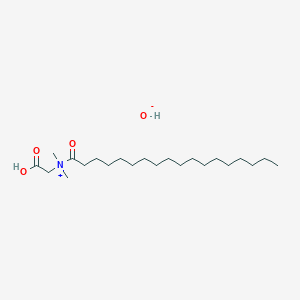

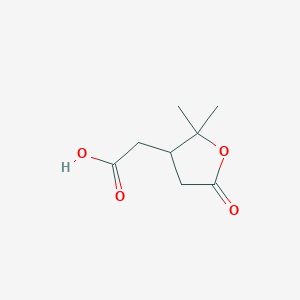
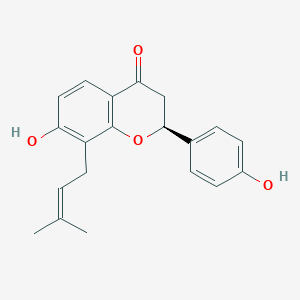
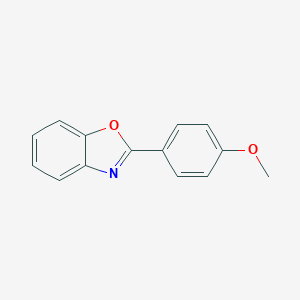
![4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B109288.png)
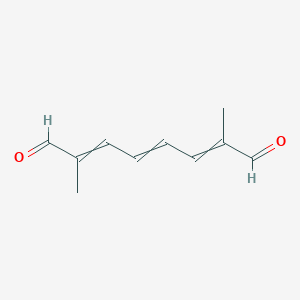
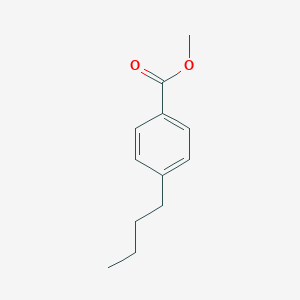
![2-[2-[(2S,5S)-2,5-diethylphospholan-1-yl]phenyl]-1,3-dioxolane](/img/structure/B109301.png)